Fa-Gly-Oh
Overview
Description
Mechanism of Action
Target of Action
“Fa-Gly-Oh” is a complex compound that involves the interaction of fluorenylmethyloxycarbonyl (Fmoc) and glycine . The primary target of “this compound” is the amine group, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction plays a crucial role in the formation of a protecting group for amines, which is a fundamental step in peptide synthesis .
Mode of Action
The interaction of “this compound” with its targets involves the formation of a base-labile protecting group used in organic synthesis . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by “this compound” primarily involve the synthesis of very long-chain fatty acids (VLCFAs) . The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis . This process affects various physiological, behavioral, and ecological processes within the organism .
Pharmacokinetics
The pharmacokinetics of “this compound”, like any other compound, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action . The ADME properties of “this compound” would have a major impact on its bioavailability .
Result of Action
The molecular and cellular effects of “this compound” action are primarily seen in its role as a protecting group for amines in peptide synthesis . It also has a significant impact on the synthesis of VLCFAs . Moreover, it has been suggested that “this compound” could have neuroprotective effects against oxidative stress-mediated neurodegeneration .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s volatility with medium vapor pressure values is significantly influenced by environmental and application factors . Additionally, the soil characteristics such as the water content and composition of different soils can affect the environmental fate and bioavailability of "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fa-Gly-Oh can be synthesized using solid-phase peptide synthesis (SPPS), a common method for preparing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed to protect the amino groups during the synthesis. The final product is obtained by cleaving the peptide from the resin and removing the protecting groups under acidic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process is optimized to ensure the purity and consistency of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Fa-Gly-Oh undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
Fa-Gly-Oh has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications
Comparison with Similar Compounds
Fa-Gly-Oh can be compared with other similar peptide compounds, such as:
Fmoc-Gly-OH: A simpler peptide with only glycine residues.
Fmoc-Phe-Gly-OH: A peptide with phenylalanine and glycine residues.
Fmoc-Gly-Gly-OH: A peptide with two glycine residues .
Uniqueness: this compound is unique due to its specific sequence and the presence of the furfurylideneacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVSWKBQMAOKAX-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29243-71-8 | |
Record name | 3-(2-Furylacryloyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029243718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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